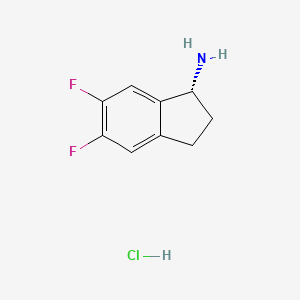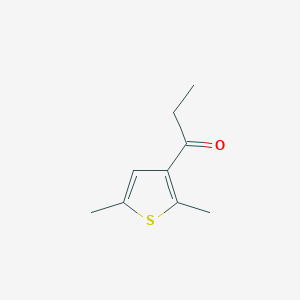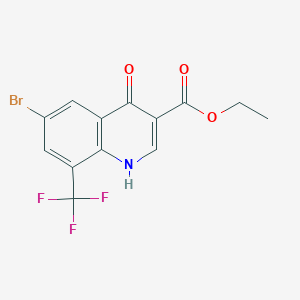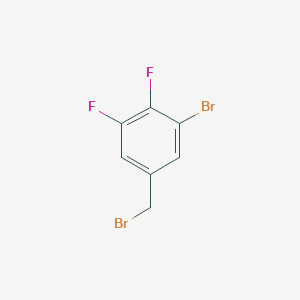
Bromure de 3-bromo-4,5-difluorobenzylique
Vue d'ensemble
Description
3-Bromo-4,5-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4,5-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4,5-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
“Le bromure de 3-bromo-4,5-difluorobenzylique” est un composé chimique utilisé dans le domaine de la synthèse chimique . Il a une masse molaire de 285,91 . Le composé est souvent utilisé comme brique de base dans la synthèse de molécules plus complexes .
Intermédiaire pharmaceutique
Ce composé est également utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il est utilisé dans la production de médicaments pharmaceutiques. Les médicaments spécifiques auxquels il contribue ne sont pas spécifiés dans les ressources disponibles.
Science des matériaux
Dans le domaine de la science des matériaux, “le this compound” pourrait potentiellement être utilisé dans le développement de nouveaux matériaux . Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les ressources disponibles.
Recherche en sciences de la vie
“Le this compound” est mentionné dans le contexte des solutions de recherche en sciences de la vie . Bien que les applications exactes ne soient pas spécifiées, la recherche en sciences de la vie implique souvent l'étude de processus biologiques, ce qui peut inclure l'utilisation de divers composés chimiques.
Mécanisme D'action
Target of Action
3-Bromo-4,5-difluorobenzyl bromide is primarily used as a reagent in organic synthesis .
Mode of Action
The compound is known to participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the 3-Bromo-4,5-difluorobenzyl bromide molecule . This results in the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
It can be used to synthesize a variety of bioactive molecules and drug molecules , which can then interact with biological systems and influence biochemical pathways.
Result of Action
The primary result of the action of 3-Bromo-4,5-difluorobenzyl bromide is the formation of new organic compounds through nucleophilic substitution reactions . The exact nature of these compounds and their effects at the molecular and cellular level would depend on the specific reactants and conditions of the synthesis .
Action Environment
The efficacy and stability of reactions involving 3-Bromo-4,5-difluorobenzyl bromide can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other reagents or catalysts . Careful control of these factors is essential for optimizing the yield and selectivity of the reactions .
Analyse Biochimique
Biochemical Properties
3-Bromo-4,5-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of covalent bonds with the enzyme. This interaction can inhibit the enzyme’s activity, making 3-Bromo-4,5-difluorobenzyl bromide a potential tool for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of 3-Bromo-4,5-difluorobenzyl bromide on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins. This can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-4,5-difluorobenzyl bromide exerts its effects through covalent binding interactions with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,5-difluorobenzyl bromide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to 3-Bromo-4,5-difluorobenzyl bromide can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-difluorobenzyl bromide in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cell death, tissue damage, and systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of 3-Bromo-4,5-difluorobenzyl bromide in research and therapeutic applications .
Metabolic Pathways
3-Bromo-4,5-difluorobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These metabolic transformations can influence the compound’s activity, toxicity, and overall effects on cellular function .
Transport and Distribution
Within cells and tissues, 3-Bromo-4,5-difluorobenzyl bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in certain tissues or organelles leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 3-Bromo-4,5-difluorobenzyl bromide is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, with different effects observed in the cytoplasm, nucleus, mitochondria, or other organelles .
Propriétés
IUPAC Name |
1-bromo-5-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUZZIAAWYKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


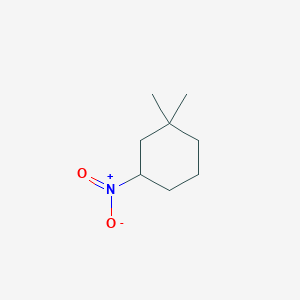
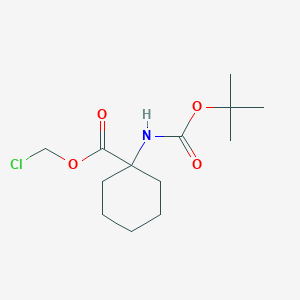
![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)
![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1449999.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)
![1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
